Cas no 1020719-34-9 (Desloratadine-d5)

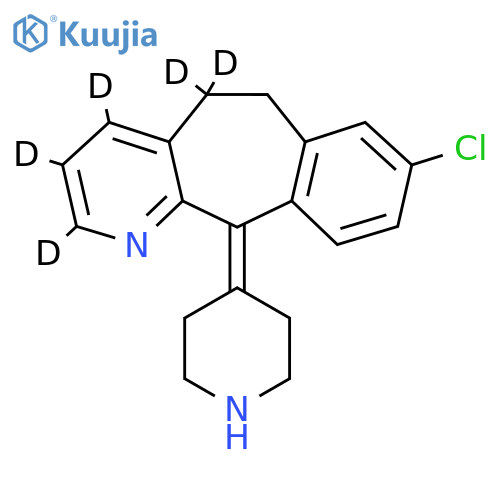

Desloratadine-d5 structure

商品名:Desloratadine-d5

Desloratadine-d5 化学的及び物理的性質

名前と識別子

-

- Desloratadine-d5

- 8-CHLORO-6,11-DIHYDRO-11-(4-PIPERIDINYLIDENE)-5H-BENZO[5,6]CYCLOHEPTA[1,2-B]PYRIDINE-D5

- 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5

- [2H5]-Desloratadine

- 13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

- 1020719-34-9

- DTXSID601115929

- Desloratadine D5

- HY-B0539S3

- CS-0377647

- DA-72683

-

- インチ: 1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i1D,2D,3D2,9D

- InChIKey: JAUOIFJMECXRGI-ZMXCGMLLSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)CC([2H])([2H])C1=C([2H])C([2H])=C([2H])N=C1/C/2=C1\CCNCC\1

計算された属性

- せいみつぶんしりょう: 315.15506g/mol

- どういたいしつりょう: 315.15506g/mol

- 同位体原子数: 5

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 0

- 複雑さ: 425

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 315.8g/mol

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 24.9

Desloratadine-d5 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D290254-1mg |

Desloratadine-d5 |

1020719-34-9 | 1mg |

$ 339.00 | 2023-04-17 | ||

| TRC | D290254-10mg |

Desloratadine-d5 |

1020719-34-9 | 10mg |

$ 2388.00 | 2023-04-17 |

Desloratadine-d5 関連文献

-

Maria Katselou,Sotiris Athanaselis,Panagiota Nikolaou,Samir Qammaz,Maria Stefanidou,Chara Spiliopoulou,Ioannis Papoutsis Anal. Methods 2018 10 4926

-

Rolando Cannalire,Sveva Pelliccia,Luca Sancineto,Ettore Novellino,Gian Cesare Tron,Mariateresa Giustiniano Chem. Soc. Rev. 2021 50 766

-

Xue Liu,Jingjing Wang,Ziyan Wu,Feng Li,Kexin Gao,Fanyang Peng,Junjie Wang,Renzeng Shen,Yao Zhou,Lantao Liu Org. Biomol. Chem. 2021 19 3595

-

Xuefeng Wang,Min Yang,Shengqing Ye,Yunyan Kuang,Jie Wu Chem. Sci. 2021 12 6437

-

Mohamed O. Amin,Bessy D'Cruz,Entesar Al-Hetlani Analyst 2023 148 4489

1020719-34-9 (Desloratadine-d5) 関連製品

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 57707-64-9(2-azidoacetonitrile)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量